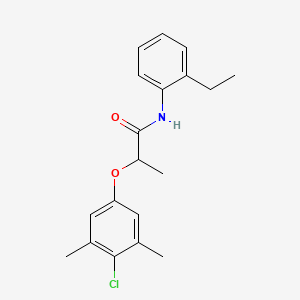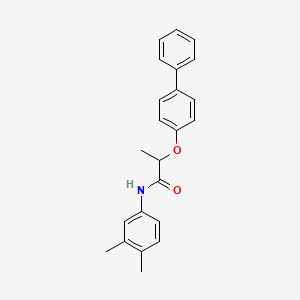
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, also known as clomazone, is a herbicide used to control weeds in various crops. It was first introduced in the 1980s and has since been widely used in agriculture.
Scientific Research Applications
Clomazone has been extensively studied for its herbicidal properties, but it has also been the subject of research for its potential use as an antifungal agent and as a treatment for certain diseases. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has antifungal activity against various plant pathogens, including Fusarium oxysporum and Colletotrichum gloeosporioides. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been investigated for its potential use in the treatment of Alzheimer's disease and cancer.
Mechanism of Action
Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the target weeds. The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide involves the inhibition of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.
Biochemical and Physiological Effects
Clomazone has been shown to have some toxic effects on non-target organisms, including humans. It can cause skin irritation and eye damage upon contact. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been shown to have some toxic effects on aquatic organisms, including fish and aquatic invertebrates. It can also persist in the environment for extended periods, leading to potential ecological impacts.
Advantages and Limitations for Lab Experiments
Clomazone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, making it a useful tool for studying carotenoid biosynthesis. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide also has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide. One area of interest is the development of new herbicides based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide. Another area of interest is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide's potential use as an antifungal agent and in the treatment of various diseases. Finally, research into the potential ecological impacts of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide is also an important future direction.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-9-17(15)21-19(22)14(4)23-16-10-12(2)18(20)13(3)11-16/h6-11,14H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAQXEKXWDNWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B4169731.png)
![N,N'-2,6-pyridinediylbis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4169733.png)
![N-(3-acetylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4169738.png)
![1-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxamide](/img/structure/B4169750.png)

![methyl 4-(5-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4169761.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4169767.png)
![4-[(4-nitrophenyl)thio]benzyl N-benzoylglycinate](/img/structure/B4169779.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-ethylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4169789.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4169808.png)
![N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4169815.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B4169819.png)